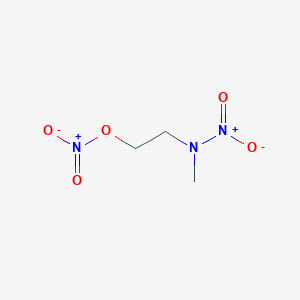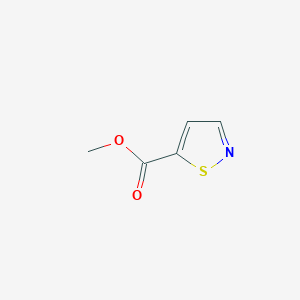
3-(Methylthio)phenylacetic acid
Vue d'ensemble
Description
3-(Methylthio)phenylacetic acid is a chemical compound with the molecular formula C9H10O2S . It is composed of a phenylacetic acid core with a methylthio group attached to the third carbon atom . This compound is commonly used as a pharmaceutical ingredient and is known for its anti-inflammatory and analgesic properties .
Molecular Structure Analysis
The molecular structure of 3-(Methylthio)phenylacetic acid can be represented by the SMILES stringCSc1cccc(CC(O)=O)c1 . The InChI representation is 1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) . The molecular weight of the compound is 182.24 g/mol . Physical And Chemical Properties Analysis
3-(Methylthio)phenylacetic acid is a solid substance with a melting point of 77-81 °C (lit.) . It has a molecular weight of 182.24 g/mol . The compound has a complexity of 159 and a topological polar surface area of 62.6 Ų .Applications De Recherche Scientifique
It’s important to note that the use of “3-(Methylthio)phenylacetic acid” and similar compounds is typically subject to the specific goals of a research project. Researchers in fields like organic chemistry, medicinal chemistry, materials science, and others might use this compound in different ways.
Organic Synthesis
This compound can be used as a building block in the synthesis of more complex organic molecules. The specific procedures and outcomes would depend on the target molecule and the overall synthetic strategy .
Medicinal Chemistry
In the field of medicinal chemistry, “3-(Methylthio)phenylacetic acid” could potentially be used in the synthesis of new drug molecules. The methods of application would involve various organic reactions, and the outcomes would be evaluated based on the biological activity of the synthesized compounds .
Materials Science
This compound could potentially be used in the synthesis of new materials, such as polymers or organic semiconductors. The methods of application would involve polymerization or other material synthesis techniques, and the outcomes would be evaluated based on the properties of the synthesized materials .
Biochemistry
In biochemistry, “3-(Methylthio)phenylacetic acid” could potentially be used as a substrate or inhibitor in enzymatic reactions. The methods of application would involve biochemical assays, and the outcomes would be evaluated based on the enzymatic activity .
Analytical Chemistry
This compound could potentially be used as a standard or reagent in analytical chemistry techniques, such as chromatography or spectroscopy. The methods of application would involve the preparation and analysis of samples, and the outcomes would be evaluated based on the analytical data .
Environmental Science
In environmental science, “3-(Methylthio)phenylacetic acid” could potentially be used in studies of organic pollutants. The methods of application would involve environmental sampling and analysis, and the outcomes would be evaluated based on the levels of pollutants detected .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-methylsulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCOAMUNLESIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372082 | |
| Record name | 3-(Methylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)phenylacetic acid | |
CAS RN |
18698-73-2 | |
| Record name | 3-(Methylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)



![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

